molecular formula C21H26N2O5S B3299972 N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE CAS No. 899955-65-8

N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Cat. No.: B3299972
CAS No.: 899955-65-8
M. Wt: 418.5 g/mol
InChI Key: YQIYFCATSZYTLB-UHFFFAOYSA-N
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Description

The target compound features a 2,3-dihydro-1,4-benzodioxine core substituted at position 6 with a sulfonamide group. The ethyl linker connects a 4-methylphenyl group and a morpholine ring, conferring distinct electronic and steric properties. Sulfonamide derivatives are widely explored for pharmacological applications, including enzyme inhibition and receptor modulation. The morpholine moiety enhances solubility, while the benzodioxine ring may influence metabolic stability and binding affinity .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-16-2-4-17(5-3-16)19(23-8-10-26-11-9-23)15-22-29(24,25)18-6-7-20-21(14-18)28-13-12-27-20/h2-7,14,19,22H,8-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIYFCATSZYTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs are compared below based on molecular weight, functional groups, and pharmacological implications.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Reference
Target Compound Not explicitly provided in evidence - Sulfonamide, morpholine, benzodioxine 2,3-Dihydro-1,4-benzodioxine core; ethyl linker with 4-methylphenyl and morpholine -
2-[(4-Methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide C₁₉H₂₂N₂O₄S 374.45 Acetamide, sulfonyl, morpholine Acetamide replaces benzodioxine; similar morpholine-phenyl linkage
N-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine C₂₁H₁₈F₂N₂O₃S 416.44 Fluorophenyl, benzoxazepin, sulfonyl Benzoxazepin ring; fluorinated substituents enhance metabolic stability
Naphthalene-2-sulfonamide derivative () C₃₂H₃₈N₆O₅S 618.75 Naphthalene sulfonamide, benzoxazin, methoxypropyl Extended substituents; high molecular weight may reduce bioavailability
2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide C₁₈H₂₂N₄O₄S 390.46 Benzodioxol, sulfamoylphenyl, acetamide Benzodioxol ring vs. benzodioxine; high synthesis yield (91%)

Key Research Findings

Morpholine-Containing Analogs :

  • The compound from shares the morpholine-phenyl motif but replaces benzodioxine with acetamide. This structural simplification may reduce steric hindrance but could diminish metabolic stability due to the absence of the benzodioxine ring .
  • Morpholine improves aqueous solubility, a critical factor in drug design for enhancing bioavailability.

Fluorinated Derivatives: The benzoxazepin analog () incorporates fluorine atoms, which typically increase lipophilicity and resistance to oxidative metabolism.

High-Molecular-Weight Derivatives :

  • The naphthalene sulfonamide () has a molecular weight of 618.75, exceeding the typical threshold for oral bioavailability (500 Da). Its extended substituents (e.g., methoxypropyl) may hinder membrane permeability despite enhancing target affinity .

Benzodioxol vs. Benzodioxine :

  • The benzodioxol-containing compound () shows a 91% synthesis yield, suggesting efficient synthetic routes. The benzodioxol ring lacks the dihydro structure of benzodioxine, leading to differences in electron distribution and reactivity .

Pharmacological Implications

  • Target Compound : The benzodioxine-sulfonamide scaffold may offer balanced solubility and stability, ideal for central nervous system (CNS) targets. Morpholine’s electron-rich nitrogen could facilitate hydrogen bonding with biological targets.
  • Fluorinated Analogs : Fluorine substituents () enhance metabolic stability but may increase off-target interactions due to heightened lipophilicity.
  • Synthetic Feasibility : High-yield syntheses (e.g., 91% in ) highlight the importance of optimizing reaction conditions for scalable production.

Biological Activity

N-[2-(4-Methylphenyl)-2-(Morpholin-4-yl)Ethyl]-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxine core, a sulfonamide group, and a morpholine moiety. The molecular formula is C21H28N2O3SC_{21}H_{28}N_{2}O_{3}S, with a molecular weight of approximately 396.53 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC21H28N2O3S
Molecular Weight396.53 g/mol
LogP4.55
Polar Surface Area43.054 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate signal transduction pathways. The sulfonamide group is particularly noted for its role in antibacterial activity and enzyme inhibition.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including:

  • Leukemia (CCRF-CEM)
  • Melanoma (MDA-MB-435)
  • Breast Cancer (T-47D)

For instance, one study reported an IC50 value of 1.95 µM against the MDA-MB-435 cell line, indicating potent antiproliferative activity when compared to traditional chemotherapeutics like chlorambucil and bendamustine .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antibacterial properties. It was evaluated against several bacterial strains and demonstrated effective inhibition, particularly in strains resistant to conventional antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of related compounds with similar structures. For example:

  • Study on Benzamide Derivatives :
    • A series of benzamide derivatives were synthesized and screened for their biological activities.
    • Compounds similar in structure to this compound exhibited significant enzyme inhibition and cytotoxicity against cancer cell lines.
  • In Vivo Studies :
    • Animal models have been used to assess the efficacy and safety profile of this compound.
    • Results indicated a favorable therapeutic index with minimal side effects observed at effective dosages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

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